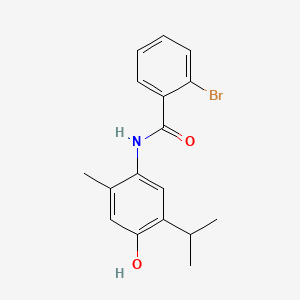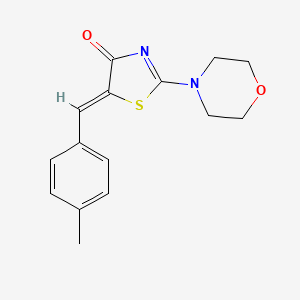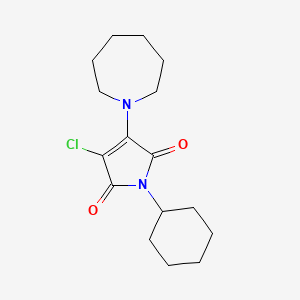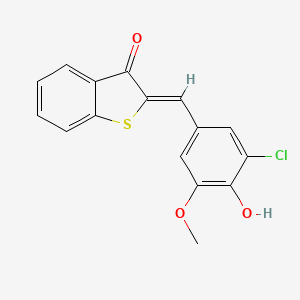![molecular formula C22H21NO2 B5525473 2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. It belongs to the indole-3-carboxamide family of synthetic cannabinoids and is a potent agonist of the CB1 and CB2 receptors. MMB-2201 is a popular research chemical that is used in scientific research to study the effects of synthetic cannabinoids on the human body.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
Oxazolidinones, a class of compounds with antibacterial properties, demonstrate significant in vitro activities against a variety of clinically important human pathogens. Studies on oxazolidinone analogs, such as U-100592 and U-100766, show potent antibacterial activity against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and other significant bacterial strains without rapid resistance development (Zurenko et al., 1996).
Photocatalytic Degradation
Research into the degradation of pharmaceuticals, such as acetaminophen, has led to the development of advanced materials for environmental remediation. Graphene/titanium dioxide nanotube composites have been synthesized to enhance photocatalytic degradation of acetaminophen, demonstrating up to 96% degradation under specific conditions (Tao et al., 2015).
Antifungal Agents
A study on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives identified them as effective antifungal agents against Candida and Aspergillus species. Modifications to the molecular structure improved plasma stability while maintaining antifungal activity, highlighting the potential for developing new antifungal therapies (Bardiot et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)25-15-22(24)23-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPACDVKTYXWYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(2-fluorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5525395.png)
![4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5525416.png)


![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)


![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)

